N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 1,1’-biphenyl-4-carbaldehyde with 2-methylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-ethyl derivatives .
Scientific Research Applications
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong π-π interactions, while the furan ring can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-carbaldehyde: A precursor in the synthesis of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide.
2-Methylfuran-3-carbohydrazide: Another precursor used in the synthesis.
Biphenyl-4-carboxylic acid: A product of the oxidation of the compound
Uniqueness
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide is unique due to its combination of a biphenyl group and a furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(21-22-20(23)19-12-13-24-15(19)2)16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,23)/b21-14- |
InChI Key |
IKMNCURPUOSAFJ-STZFKDTASA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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